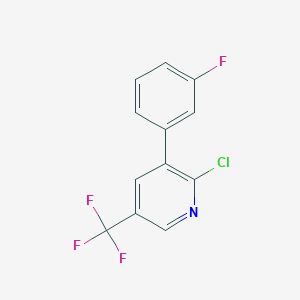

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

CAS No.: 1214367-87-9

Cat. No.: VC2662834

Molecular Formula: C12H6ClF4N

Molecular Weight: 275.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214367-87-9 |

|---|---|

| Molecular Formula | C12H6ClF4N |

| Molecular Weight | 275.63 g/mol |

| IUPAC Name | 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H |

| Standard InChI Key | JMCASTPMUZREDC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Classification

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives. These compounds are characterized by the presence of a fluorine atom and a pyridine ring structure, which contribute to their distinctive physical and chemical properties . The compound features a pyridine core with three key substituents:

-

A chlorine atom at the C-2 position

-

A 3-fluorophenyl group at the C-3 position

-

A trifluoromethyl (CF₃) group at the C-5 position

The compound is registered in the PubChem database with CID 46312062 . The molecular formula is C₁₂H₆ClF₄N, and it contains a combination of electron-withdrawing groups that influence its reactivity and stability.

Structural Comparison with Related Compounds

The chemical structure of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine shares similarities with several other substituted pyridines that have been more extensively studied. Table 1 compares the structural features of this compound with related derivatives.

Table 1: Structural Comparison of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine with Related Compounds

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analogues like 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine , the following physical properties can be inferred for 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine:

Table 2: Estimated Physical Properties of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Chemical Reactivity

The presence of electron-withdrawing groups significantly influences the compound's chemical behavior:

Synthesis and Preparation Methods

Cross-Coupling Approach

A viable synthetic route may involve a cross-coupling reaction between 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (or a related precursor) and a 3-fluorophenylboronic acid or similar coupling partner:

Table 3: Potential Cross-Coupling Reaction Components

| Starting Material | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 3-Fluorophenylboronic acid | Pd(0) catalyst | 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |

| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | 3-Fluorophenylzinc chloride | Pd(II)/Pd(0) | 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |

Fluorination and Chlorination Processes

The synthesis of various chlorinated trifluoromethylpyridines often involves multiple steps of halogenation. Based on patent literature, several approaches might be applicable:

-

Direct chlorination of 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine using chlorinating agents in the presence of catalysts .

-

Sequential halogenation processes involving trichloromethyl intermediates followed by fluorination .

For example, the patent literature describes a chlorination process using chlorine gas in carbon tetrachloride under reflux conditions, which yields various chlorinated trifluoromethylpyridines . Similarly, chlorination processes using phosphorous trichloride at elevated temperatures (180-210°C) have been reported for similar compounds .

Purification Methods

The purification of halogenated pyridines typically involves:

-

Vacuum distillation for separation of components with different boiling points .

-

Amination reactions to remove impurities with similar boiling points, followed by washing steps .

-

Chromatographic purification methods for obtaining high-purity material.

As described in patent CN107954924A, the purification process for similar compounds includes aminating reactions, multiple washing steps, and evaporation under reduced pressure to obtain high-purity products .

| Structural Feature | Contribution to Properties | Potential Application Areas |

|---|---|---|

| Trifluoromethyl group | Increased lipophilicity, metabolic stability | Pharmaceutical intermediates, Agrochemicals |

| 2-Chloro substituent | Reactivity center for modifications | Synthetic building block |

| 3-Fluorophenyl group | Altered electron distribution, lipophilicity | Drug-like molecules, Bioactive compounds |

Structure-Activity Relationships

Effect of Fluorine Substitution

The presence of fluorine atoms in the compound significantly impacts its biological activity profiles:

-

The trifluoromethyl group at position 5 likely increases the compound's lipophilicity, potentially enhancing membrane penetration in biological systems.

-

The fluorine in the phenyl ring may alter the electronic properties and metabolic stability of the molecule.

-

The combination of halogen substituents creates a unique electronic distribution that can influence binding to biological targets.

As noted in research on trifluoromethylpyridines, "The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds" .

Comparative Analysis with Structural Analogues

Table 5: Comparison of Potential Biological Activity Determinants

| Compound | Key Structural Features | Predicted Impact on Bioactivity |

|---|---|---|

| 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | Combined Cl, CF₃, and fluorophenyl | Enhanced lipophilicity, target selectivity |

| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Smaller molecule, less lipophilic | Potentially different distribution profile |

| 2-Chloro-5-trifluoromethylpyridine | Lacks 3-position substituent | Different electronic distribution, altered activity |

Analytical Characterization

Spectroscopic Analysis

Based on related compounds, 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine would likely show distinctive spectroscopic characteristics:

-

NMR Spectroscopy: The compound would exhibit characteristic signals in both ¹H and ¹⁹F NMR spectra. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, while the fluorine atom in the phenyl ring would show coupling patterns with adjacent hydrogen atoms.

-

Mass Spectrometry: The compound would display a characteristic isotope pattern due to the presence of chlorine, which exists as two major isotopes (³⁵Cl and ³⁷Cl).

-

IR Spectroscopy: Characteristic absorption bands for C-F stretching (typically around 1000-1400 cm⁻¹) and aromatic C=C and C=N stretching would be expected.

Chromatographic Methods

For the analysis and quality control of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, gas-liquid chromatography has been reported as an effective method for similar compounds . High-performance liquid chromatography (HPLC) with suitable detection methods (UV or mass spectrometry) would also be applicable for purity analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume